trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733742-76-2
VCID: VC2400562
InChI: InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14-/m1/s1
SMILES: CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol

trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 733742-76-2

Cat. No.: VC2400562

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid - 733742-76-2

Specification

CAS No. 733742-76-2
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name (1R,2R)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14-/m1/s1
Standard InChI Key TVZQNSPGNBIDLO-ZIAGYGMSSA-N
Isomeric SMILES CCC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O
SMILES CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Canonical SMILES CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O

Introduction

Chemical Structure and Properties

Trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring with a carboxylic acid group and a 2-ethylbenzoyl group in trans configuration (on opposite sides of the cyclohexane ring). The trans configuration is particularly significant as it determines the three-dimensional arrangement of the molecule, which in turn affects its physical properties and potential biological activities.

Based on structural analogs and chemical principles, the following physical and chemical properties can be estimated:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC16H20O3Based on structure with ethyl group
Molecular Weight~260.3 g/molCalculated from molecular formula
Physical StateSolid at room temperatureSimilar to related compounds
Melting PointApproximately 150-160°CExtrapolated from similar compounds
Boiling PointApproximately 425-435°CBased on similar methylbenzoyl analogs (~419.5±38.0 °C)
DensityApproximately 1.15-1.17 g/cm³Based on similar methylbenzoyl analogs (1.161±0.06 g/cm³)
Acidity (pKa)Approximately 4.3-4.5Based on similar methylbenzoyl analogs (4.31±0.28)

The compound likely exhibits typical carboxylic acid properties, including acidity and the ability to form salts and esters. The ethyl group on the benzoyl portion would contribute to increased lipophilicity compared to the methyl analog, potentially affecting its solubility in various solvents and its interactions with biological systems.

Synthesis Methods

Industrial Production Considerations

For industrial-scale production, the process would likely employ:

  • Batch or continuous flow reactors to control reaction parameters

  • Optimized conditions for temperature, pressure, and reaction time

  • Efficient purification methods to ensure high yield and purity

  • Possibly advanced catalytic systems to enhance efficiency and stereoselectivity

Starting Materials

Based on the synthesis of related compounds, potential starting materials might include:

Starting MaterialRole in SynthesisHandling Considerations
2-Ethylbenzoyl chlorideProvides benzoyl componentMoisture sensitive, corrosive
CyclohexanoneBase for cyclohexane ringVolatile, flammable
Pyridine or similar baseCatalyst/baseToxic, strong odor
Hydrogen (for reduction steps)Reduction agentFlammable, pressure systems required
Raney nickel or similarCatalyst for reductionPyrophoric, special handling needed

Chemical Reactions

General Reactivity

Based on its functional groups, trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid would likely undergo various chemical reactions. These reactions are primarily determined by the presence of the carboxylic acid group, the carbonyl group, and the ethyl substituent on the benzoyl moiety.

Carboxylic Acid Group Reactions

The carboxylic acid functional group is highly reactive and can participate in numerous transformations:

  • Esterification with alcohols to form corresponding esters

  • Salt formation with bases, creating carboxylate salts

  • Decarboxylation under certain conditions, particularly at elevated temperatures

  • Reduction to alcohols using strong reducing agents

  • Amide formation with amines through condensation reactions

Carbonyl Group Reactions

The ketone carbonyl group connecting the cyclohexane and benzoyl portions can undergo:

  • Reduction to secondary alcohols

  • Nucleophilic addition reactions with various nucleophiles

  • Wittig and related reactions for carbon-carbon bond formation

Ethyl Group Reactions

The ethyl substituent on the benzoyl ring may undergo:

  • Oxidation to form other functional groups under strong oxidizing conditions

  • Substitution reactions under specific conditions, particularly if activated

Specific Reaction Types

Based on analogous compounds, the following reaction types can be inferred:

Reaction TypeReagentsExpected ProductsConditions
OxidationHydrogen peroxide, m-chloroperbenzoic acidOxidized derivativesMild conditions
Reduction (carboxylic acid)Lithium aluminum hydride, sodium borohydrideAlcohol derivativesRoom temperature to reflux
Reduction (carbonyl)Sodium borohydrideHydroxyl derivativesRoom temperature
EsterificationAlcohols, sulfuric acidEstersReflux conditions
AmidationAmmonia, aminesAmidesVarious conditions

Analysis Methods

Analytical Techniques

For the characterization and analysis of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, the following techniques would likely be employed:

Analytical TechniqueInformation ProvidedTypical Parameters
Nuclear Magnetic Resonance SpectroscopyStructural confirmation, purity assessmentProton, Carbon-13, 2D experiments
Mass SpectrometryMolecular weight confirmation, fragmentation patternElectrospray ionization, Electron impact methods
Infrared SpectroscopyFunctional group identificationFocus on carbonyl, hydroxyl stretches
High Performance Liquid ChromatographyPurity determination, isomer separationReverse phase conditions
X-ray CrystallographyAbsolute configuration, solid-state structureSingle crystal analysis

Structure-Activity Relationships

The structure of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid contains several key features that could influence its activity in various applications:

These structural features would be expected to influence binding interactions with biological targets and reactivity in chemical processes. The position of the ethyl group at the ortho position of the benzoyl ring would create a specific steric environment that could affect both reactivity and binding characteristics.

Research Status and Future Directions

Current research on trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid appears limited in the available literature. Future research directions might include:

  • Comprehensive characterization of physical and chemical properties, including detailed spectroscopic analysis and determination of crystal structure

  • Investigation of biological activities, particularly in comparison to methyl and other analogs, to establish structure-activity relationships

  • Development of efficient and stereoselective synthesis methods to provide access to high-purity material for further studies

  • Exploration of applications in medicinal chemistry and materials science, including potential use as a pharmaceutical intermediate

  • Structure-activity relationship studies to understand the influence of the ethyl group compared to other substituents at the ortho position of the benzoyl ring

The development of improved synthetic routes for this compound would be particularly valuable, especially methods that provide high stereoselectivity for the trans isomer, as the separation of stereoisomers can be challenging and resource-intensive.

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